2-Cyclohexyl-2-hydroxyacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

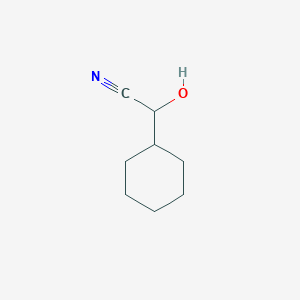

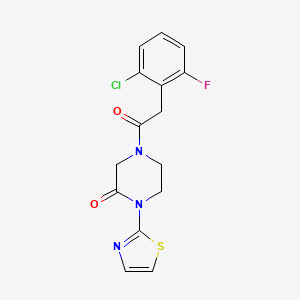

2-Cyclohexyl-2-hydroxyacetonitrile is a chemical compound with the CAS Number: 4354-47-6 . It has a molecular weight of 139.2 and its IUPAC name is cyclohexyl(hydroxy)acetonitrile . It is an optically active cyanohydrin .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 . The SMILES representation is C1 ( [C@@H] (C#N)O)CCCCC1 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular formula is C8H13NO and the molecular weight is 139.198.Scientific Research Applications

Synthesis of Novel Indole Derivatives

2-Hydroxyindolecarbonitrile, derived from cyclohexanone and 2-cyanoacetohydrazide, is used as a starting material for synthesizing various novel indole derivatives. These derivatives include fused pyrazole, thiophene, pyran, oxazine, and pyridazine rings. This synthesis has potential applications in developing compounds with cytotoxic activity against tumor and normal human cell lines (Mohareb & Abdelaziz, 2014).

Role in Astrophysical Conditions

Hydroxyacetonitrile (HOCH2CN), related to 2-cyclohexyl-2-hydroxyacetonitrile, acts as a precursor for several compounds in astrophysical environments. It forms molecules like formylcyanide, ketenimine, and cyanogen under the influence of UV photons. This is significant in understanding the formation of molecules detected in interstellar environments (Danger et al., 2013).

Exploration in Oxidation Reactions

Studies involving the oxidation of cyclohexane have demonstrated the use of catalysts like vanadium(IV) complexes with hydroxyquinolines, which includes this compound derivatives. These studies explore the potential of such compounds in oxidizing hydrocarbons and alcohols with peroxides, contributing to a better understanding of catalytic processes (Palion-Gazda et al., 2021).

Implications in Organic Synthesis

This compound derivatives play a role in the synthesis of various organic compounds. For example, 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes have been synthesized using catalysts related to this compound, highlighting its utility in organic chemical synthesis (Maghsoodlou et al., 2010).

Studies in Photochemical Reactions

Research on photochemical oxidation of hydrocarbons has involved the use of complexes that may include derivatives of this compound. These studies contribute to our understanding of how such compounds behave under the influence of light, which is important in fields like photochemistry and environmental chemistry (Subbaraju et al., 1992).

Mechanism of Action

The mechanism of action for 2-Cyclohexyl-2-hydroxyacetonitrile is not specified in the search results. This could be due to the compound’s diverse potential applications in various fields of research and industry.

Safety and Hazards

The safety information for 2-Cyclohexyl-2-hydroxyacetonitrile indicates that it is classified under GHS06 and GHS09 . The hazard statements include H301, H311, H331, and H410 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P310, P302+P352, P304+P340, P311, P312, P330, P361, P363, P391, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-cyclohexyl-2-hydroxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNKJTJSIQKWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2566509.png)

![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2566514.png)

![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2566521.png)